

Application Notes and Protocols for CTCE-9908 in Cell Culture Experiments

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Compound of Interest

Compound Name: CTCE-9908

Cat. No.: B549418

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These application notes provide a comprehensive guide to utilizing **CTCE-9908**, a potent and selective peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4), in various cell culture experiments. **CTCE-9908** competitively binds to CXCR4, inhibiting the interaction with its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1). This disruption of the CXCL12/CXCR4 signaling axis has been shown to impede tumor growth, metastasis, and angiogenesis in a variety of cancer cell lines.

Mechanism of Action

CTCE-9908 functions by blocking the downstream signaling pathways initiated by the binding of CXCL12 to CXCR4. This inhibition can lead to several cellular outcomes depending on the cell type and experimental conditions, including:

- **Inhibition of Cell Migration and Invasion:** By blocking the chemotactic signals mediated by CXCL12, **CTCE-9908** can significantly reduce the migratory and invasive potential of cancer cells.
- **Induction of Mitotic Catastrophe:** In some cancer cell lines, such as ovarian cancer, **CTCE-9908** has been observed to cause G2-M arrest, abnormal mitosis, and multinucleation, leading to a form of cell death known as mitotic catastrophe.

- **Inhibition of Cell Proliferation and Survival:** Disruption of the CXCL12/CXCR4 axis can lead to decreased cell proliferation and, in some cases, induce apoptosis.
- **Anti-Angiogenic Effects:** **CTCE-9908** can inhibit angiogenesis by reducing the recruitment of pro-angiogenic myeloid precursor cells.

Data Presentation: Effective Concentrations of CTCE-9908

The optimal concentration of **CTCE-9908** is cell-line and assay-dependent. The following tables summarize effective concentrations reported in the literature for various in vitro applications. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Table 1: Effective Concentrations for Anti-Proliferative and Cytotoxic Effects

Cell Line	Assay	Concentration	Incubation Time	Observed Effect
PC-3 (Prostate Cancer)	Cell Proliferation	10 ng/mL - 100 µg/mL	Up to 4	

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